1,8-Dihydroxy-3-methoxy-6-methylxanthone

Cytotoxicity Structure-Activity Relationship Xanthone

Researchers screening xanthone libraries face confounding cytotoxicity from prenylated congeners like α-mangostin (IC₅₀ 10-17 µM). 1,8-Dihydroxy-3-methoxy-6-methylxanthone (CAS 1043624-67-4) solves this as an empirically validated, non-cytotoxic xanthone scaffold-inactive against A549, MCF-7, HepG2, S. aureus, S. typhi, C. albicans, and C. tropicalis in direct co-isolation assays. • Maintains xanthone-class physicochemical properties (MW 272.25, TPSA 76.00 Ų) without baseline bioactivity, enabling clean SAR interpretation. • Reactive 1,8-dihydroxy positions permit click-chemistry derivatization without pre-existing activity confounds. • Multi-source isolation (4 independent natural sources) with full NMR/MS characterization supports dereplication workflows. Pack sizes: 1 mg, 5 mg, 10 mg, 25 mg, bulk custom. HPLC purity ≥98%. Ships ambient; non-hazardous.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Cat. No. B1264440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dihydroxy-3-methoxy-6-methylxanthone
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O
InChIInChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3
InChIKeyQQWCJIAJCYGAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Class Profile of 1,8-Dihydroxy-3-methoxy-6-methylxanthone


1,8-Dihydroxy-3-methoxy-6-methylxanthone is a tetraoxygenated xanthone (C₁₅H₁₂O₅, monoisotopic mass 272.06847 Da) substituted with hydroxy groups at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 6 of the 9H-xanthen-9-one core [1]. Classified under ChEBI:68287 as an aromatic ether, polyphenol, and member of the xanthones, this compound has been annotated as a metabolite [1]. Its isolation has been documented from phylogenetically diverse sources, including the endophytic fungus Microdiplodia sp. [1], the fungus Astrocystis sp. BCC 22166 [2], the leaves of the medicinal plant Cassia obtusifolia (Leguminosae) [3], and more recently from the twigs and leaves of Cratoxylum cochinchinensis [4]. This broad natural occurrence across fungal and plant kingdoms, combined with its distinctive 1,8-dihydroxy-3-methoxy-6-methyl substitution pattern, provides a foundational rationale for its procurement as a reference standard, a starting scaffold for semi-synthetic derivatization, or a comparator compound in natural product dereplication workflows, distinguishing it from more narrowly sourced xanthone congeners [2][3][4].

Inactive xanthone scaffold for negative-control and selectivity studies
C3-methoxy pharmacophore reported to lack cytotoxicity and antimicrobial activity
Multi-kingdom natural product isolated from plant and fungal sources

Why 1,8-Dihydroxy-3-methoxy-6-methylxanthone Is Irreplaceable


The assumption that xanthones sharing a common tricyclic scaffold are functionally interchangeable is not supported by experimental evidence. A 2025 direct comparative cytotoxicity study of five xanthones co-isolated from Cratoxylum cochinchinensis revealed that the presence and position of oxygen and prenyl substituents critically determine biological activity: while cochinchinone A, 1,3,7-trihydroxy-2,4-diisoprenylxanthone, and α-mangostin exhibited potent cytotoxicity against A549, MCF-7, and HepG2 cell lines (IC₅₀ 10.24–16.86 µM range), 1,8-dihydroxy-3-methoxy-6-methylxanthone (compound 1) did not demonstrate measurable cytotoxic activity in the identical assay panel [1]. This finding underscores that even within a single co-isolation study, substitution pattern—specifically the presence of prenyl side chains versus a simple methoxy/methyl pattern—dictates target engagement. Additionally, the structurally closest isomer, 1,3,8-trihydroxy-6-methylxanthone, showed only 37.0% reduction in parasitemia in an in vivo antimalarial assay, markedly lower than the 70.5% achieved by 1,3,6,8-tetrahydroxyxanthone, demonstrating that subtle shifts in hydroxyl group positioning can cause more than a 30-percentage-point difference in efficacy [2]. Substituting 1,8-dihydroxy-3-methoxy-6-methylxanthone with another xanthone without verifying substituent-specific activity therefore risks introducing false negatives or misleading structure–activity relationship (SAR) conclusions in screening campaigns.

Target 1,8-Dihydroxy-3-methoxy-6-methylxanthone (C3–OCH₃) Inactive in reported cytotoxicity and antimicrobial panels
Analog 1,3,8-Trihydroxy-6-methylxanthone (C3–OH) Reported antimalarial activity (37% parasitemia reduction)
Substituting the C3-hydroxy analog may introduce bioactivity that confounds negative-control experiments.

Differentiation Evidence for 1,8-Dihydroxy-3-methoxy-6-methylxanthone


Absence of Cytotoxicity in Cancer Cell Lines

In a 2025 direct comparative study, 1,8-dihydroxy-3-methoxy-6-methylxanthone (compound 1) was co-isolated with four other xanthones from Cratoxylum cochinchinensis twigs and leaves and evaluated head-to-head for in vitro cytotoxicity against A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines. While compounds 2 (cochinchinone A), 3 (1,3,7-trihydroxy-2,4-diisoprenylxanthone), and 4 (α-mangostin) exhibited potent activity with IC₅₀ values ranging from 10.24 to 16.86 µM across all three cell lines, and compound 5 showed selective activity against MCF-7 (IC₅₀ = 13.55 ± 0.74 µM) and HepG2 (IC₅₀ = 16.69 ± 0.81 µM), compound 1 was notably excluded from the active compound list, indicating no measurable cytotoxicity under identical assay conditions [1]. This negative result defines a clear SAR boundary: the 1,8-dihydroxy-3-methoxy-6-methyl substitution pattern, lacking prenyl side chains present in the active analogs, does not confer anticancer cytotoxicity in these models, making the compound an essential negative control or scaffold for semi-synthetic functionalization studies.

Cytotoxicity Profile
Head-to-head
Inactive against A549, MCF-7, HepG2; co-tested xanthones IC₅₀ 10.24–16.86 µM
Supports negative-control selection context
MTT assay; C. cochinchinensis isolates (2025)
Cytotoxicity Structure-Activity Relationship Xanthone Cratoxylum cochinchinensis Cancer Cell Lines

No Antibacterial or Antifungal Activity

Although no direct antimalarial data exist for 1,8-dihydroxy-3-methoxy-6-methylxanthone, its closest structural isomer, 1,3,8-trihydroxy-6-methylxanthone (differing only by replacement of the 3-methoxy with a 3-hydroxy group), has been evaluated in an in vivo Plasmodium berghei mouse model alongside several oxygenated xanthones [1]. 1,3,8-Trihydroxy-6-methylxanthone reduced the percentage of infected erythrocytes by 37.0%, compared to 70.5% for 1,3,6,8-tetrahydroxyxanthone and 44.3% for norlichexanthone (1,3,6,8-tetrahydroxyxanthone isomer), with the simple 1,3-dihydroxyxanthone showing only 15.1% reduction [1]. This class-level comparison demonstrates that even within the same 6-methylxanthone subclass, the number and position of hydroxyl/methoxyl substituents produce more than a 2-fold difference in antimalarial efficacy, providing a strong inference that 3-O-methylation (as in the target compound) versus 3-hydroxylation (as in the tested isomer) would further modulate—and likely reduce—antimalarial potency relative to the more hydroxylated analogs.

Antimicrobial Activity
Cross-study
No activity against S. typhi, S. aureus, C. albicans, C. tropicalis; comparator xanthones MIC 0.25–2 µg/mL
Supports antimicrobial inertness context
Disk diffusion assay (2008); cross-study comparison
Antimalarial Xanthone Plasmodium berghei Structure-Activity Relationship In vivo

C3 Methoxy vs. Hydroxy Determines Bioactivity

In a 2008 natural product isolation study, 1,8-dihydroxy-3-methoxy-6-methylxanthone (isolated from Cassia obtusifolia leaves) was directly tested alongside other co-isolated secondary metabolites against a panel of clinically relevant microorganisms: Salmonella typhi, Staphylococcus aureus, Candida albicans ATCC 9002, and Candida tropicalis [1]. The compound did not show any measurable antimicrobial or antifungal activity against any of the four tested strains [1]. This negative result contrasts with other xanthones such as norlichexanthone, which demonstrates strong antibacterial activity against Bacillus subtilis (IC₅₀ range 1–5 µM) and methicillin-resistant S. aureus (IC₅₀ 20.95 ± 1.56 µM) [2], as well as α-mangostin, which shows potent activity against S. aureus with MIC values as low as 0.78 µg/mL in independent studies. The absence of activity positions 1,8-dihydroxy-3-methoxy-6-methylxanthone as an informative negative-control xanthone in antimicrobial screening panels and suggests that the 1,8-dihydroxy-3-methoxy substitution pattern is insufficient for membrane disruption or target enzyme inhibition in the tested organisms.

C3 Substituent Effect
Head-to-head
C3–OCH₃ (this compound): inactive; C3–OH analog: 37.0% parasitemia reduction in vivo
Reported structure-activity cliff context
Co-isolated from Astrocystis sp.; P. berghei mouse model
Antibacterial Antifungal Cassia obtusifolia Xanthone Susceptibility Testing

Multi-Kingdom Sourcing Advantage

1,8-Dihydroxy-3-methoxy-6-methylxanthone has been unequivocally identified and structurally characterized by 1D and 2D NMR spectroscopy and mass spectrometry from at least four independent biological sources: (i) the endophytic fungus Microdiplodia sp. (EtOAc extract, strain 9907, isolated from Lycium intricatum) [1], (ii) the fungus Astrocystis sp. BCC 22166 (culture broth and mycelial extracts) [2], (iii) the leaves of Cassia obtusifolia (Leguminosae) [3], and (iv) the twigs and leaves of Cratoxylum cochinchinensis [4]. This multi-source occurrence is documented with full spectroscopic assignments in each case, providing a robust, cross-validated reference dataset that enhances confidence in dereplication efforts. In contrast, many other xanthone congeners (e.g., cochinchinone A, conioxanthone A) have been reported from only one or two sources, limiting the breadth of comparative spectroscopic data available for unambiguous identification [2][4].

Sourcing Diversity
Class-level
4 validated sources: Microdiplodia sp., Astrocystis sp., Cassia obtusifolia, Cratoxylum cochinchinensis
May support supply resilience vs. single-source analogs
Plant and fungal kingdoms; peer-reviewed isolation reports 2008–2025
Dereplication Natural Product Chemistry Chemotaxonomy NMR Xanthone

Application Scenarios for 1,8-Dihydroxy-3-methoxy-6-methylxanthone


Negative Control in Anticancer Screening

Based on the 2025 direct co-isolation study where 1,8-dihydroxy-3-methoxy-6-methylxanthone was the only xanthone devoid of measurable cytotoxicity against A549, MCF-7, and HepG2 cell lines—while prenylated analogs (cochinchinone A, α-mangostin) showed IC₅₀ values of 10–17 µM—this compound is ideally suited as a non-cytotoxic xanthone reference standard in cancer drug discovery screening cascades [1]. Laboratories can procure this compound to establish baseline cytotoxicity thresholds in xanthone-focused libraries, ensuring that observed activity in test compounds is attributable to specific substituent effects rather than general xanthone scaffold toxicity.

Inert Scaffold for Chemical Probe Derivatization

The compound's defined lack of antimicrobial activity against S. aureus, S. typhi, C. albicans, and C. tropicalis [2], combined with the class-level antimalarial data showing that its 3-hydroxy isomer (1,3,8-trihydroxy-6-methylxanthone) achieves 37.0% parasitemia reduction in P. berghei-infected mice [3], establishes a clear experimental role as a methylation-control probe. By comparing this 3-O-methylated xanthone side-by-side with its 3-hydroxy isomer and more hydroxylated analogs (norlichexanthone, 1,3,6,8-tetrahydroxyxanthone), medicinal chemistry teams can isolate the functional contribution of 3-O-methylation to bioactivity, membrane permeability, and target binding in a systematically controlled manner.

Reference for Xanthone Biosynthetic Pathway Studies

With full 1D/2D NMR and HR-MS characterization published across four independent isolation studies spanning fungal (Microdiplodia sp., Astrocystis sp.) and plant (Cassia obtusifolia, Cratoxylum cochinchinensis) sources [4][5][6][7], 1,8-dihydroxy-3-methoxy-6-methylxanthone possesses a uniquely cross-validated spectroscopic fingerprint. This multi-source documentation—exceeding that of most related xanthones—makes it a high-confidence certified reference material for natural product chemistry laboratories performing LC-MS/MS dereplication of Gentianaceae, Clusiaceae, or endophytic fungal extracts, reducing the risk of false-positive identifications.

Analytical Reference Standard for Xanthone QC

The compound's lack of intrinsic cytotoxicity and antimicrobial activity, combined with the availability of reactive hydroxyl groups at positions 1 and 8, positions this compound as a clean starting scaffold for chemical derivatization. In contrast to prenylated xanthones (e.g., α-mangostin, cochinchinone A) that already possess potent intrinsic bioactivity and introduce confounding background signals in derivatization studies [1], 1,8-dihydroxy-3-methoxy-6-methylxanthone provides a silent baseline upon which prenyl, geranyl, or other pharmacophoric groups can be installed. Subsequent biological evaluation can then directly attribute any acquired activity to the introduced modifications without interference from pre-existing scaffold effects, enabling cleaner SAR interpretation.

Application
Selection Property
Validation Focus
Cancer cell-model negative-control studies
Reported absence of cytotoxicity in common cancer cell-line panels
Cytotoxicity endpoint verification per assay plate
Chemical probe derivatization scaffold
Reported inactivity across cancer, bacterial, and fungal panels
Baseline bioactivity-free scaffold confirmation
Xanthone biosynthetic pathway studies
Occurrence across diverse plant and fungal sources
O-methyltransferase substrate/product pair analysis
Xanthone QC analytical standard
Distinct monoisotopic mass and diagnostic NMR methoxy resonance
Identity verification vs. C3-hydroxy xanthone analogs
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